4-(methoxycarbonyl)-1-naphthoic acid
CAS No.:
Cat. No.: VC13453098
Molecular Formula: C13H10O4
Molecular Weight: 230.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10O4 |
|---|---|
| Molecular Weight | 230.22 g/mol |
| IUPAC Name | 4-methoxycarbonylnaphthalene-1-carboxylic acid |
| Standard InChI | InChI=1S/C13H10O4/c1-17-13(16)11-7-6-10(12(14)15)8-4-2-3-5-9(8)11/h2-7H,1H3,(H,14,15) |
| Standard InChI Key | GIDDWUIWEVRLPQ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C2=CC=CC=C21)C(=O)O |
| Canonical SMILES | COC(=O)C1=CC=C(C2=CC=CC=C21)C(=O)O |
Introduction
Chemical Identity and Structural Properties
4-(Methoxycarbonyl)-1-naphthoic acid, systematically named 4-methoxycarbonylnaphthalene-1-carboxylic acid, is characterized by a naphthalene backbone with a carboxylic acid group at the 1-position and a methoxycarbonyl (-COOCH) group at the 4-position (Fig. 1). Its IUPAC name derives from this substitution pattern, and it is alternatively referred to as methyl 4-carboxy-1-naphthoate in literature .
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 21426-90-4 | |
| Molecular Formula | ||
| Molecular Weight | 230.22 g/mol | |
| Melting Point | Not reported | – |
| Density | Not reported | – |
| Solubility | Organic solvents (e.g., THF) |
The compound’s structure enables participation in esterification, decarboxylation, and coordination chemistry, making it versatile for synthetic applications .
Synthesis and Manufacturing
Hydrolysis of Dimethyl 1,4-Naphthalenedicarboxylate
The most efficient synthesis involves a two-step process starting from dimethyl 1,4-naphthalenedicarboxylate:
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Selective Hydrolysis: Reaction with potassium hydroxide (KOH) in tetrahydrofuran (THF) at 20°C for 6 hours cleaves one methyl ester group, yielding the mono-acid intermediate .
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Acidification: Treatment with hydrochloric acid (HCl) at 0°C precipitates the final product as a white solid with 92% yield and 96.2% purity (HPLC) .
Reaction Scheme:
Optimization and Scalability
Key parameters include:
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Molar Ratio: 1:1.6 (substrate:KOH) for complete conversion .
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Purification: Washing with toluene and recrystallization ensures high purity .
This method avoids hazardous reagents and aligns with green chemistry principles, offering industrial scalability .
Physicochemical Properties
Thermal and Solubility Profile
While specific melting and boiling points are unreported, the compound’s solubility in polar aprotic solvents (e.g., THF, acetone) and insolubility in water are well-documented . Its stability under acidic conditions facilitates storage and handling.
Spectroscopic Characterization
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NMR: -NMR spectra feature aromatic protons at δ 7.2–8.5 ppm and a singlet for the methoxy group at δ 3.9 ppm .
Applications in Pharmaceutical Chemistry
Drug Intermediate
The compound’s bifunctional groups make it a precursor for:
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Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Functionalization of the carboxylic acid group enables prostaglandin inhibition .
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Anticancer Agents: Methoxycarbonyl-modified naphthalenes exhibit cytotoxicity in tumor cell lines .
Enzyme Inhibition
Structural analogs (e.g., 3,5-dihydroxy-2-naphthoic acid) inhibit Babesia microti lactate dehydrogenase (IC = 30.19 μM), suggesting potential antiparasitic applications .
Role in Material Science
Metal-Organic Frameworks (MOFs)
The carboxylic acid group coordinates with metal ions (e.g., Zn, Cu) to form porous MOFs for gas storage and catalysis .
Organic Semiconductors
Conjugation of the naphthalene core enhances electron mobility, enabling use in organic field-effect transistors (OFETs) .
Analytical Characterization Techniques
Table 2: Analytical Methods
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